Alprazolam-d5 is a deuterated analogue of alprazolam, a widely used anxiolytic medication belonging to the benzodiazepine class. This compound is characterized by the incorporation of five deuterium atoms, which alters its physical and chemical properties compared to its non-deuterated counterpart. Alprazolam-d5 retains the core structure of alprazolam, which includes a triazole ring and a benzophenone moiety, contributing to its pharmacological activity. The presence of deuterium enhances the stability and metabolic profile of the compound, making it valuable for research applications, particularly in pharmacokinetics and metabolic studies .
One of the most crucial applications of Alprazolam-d5 is in quantitative analysis of Alprazolam in biological samples like blood, plasma, or urine. This analysis is vital in fields like:
During Alprazolam analysis, Alprazolam-d5 is added to the sample alongside the unknown Alprazolam concentration. Both the original Alprazolam and the Alprazolam-d5 undergo the same analytical process (e.g., chromatography, mass spectrometry). However, due to the presence of the deuterium atoms (heavy isotopes of hydrogen) in Alprazolam-d5, it possesses a slightly higher mass compared to the original Alprazolam. This difference allows scientists to distinguish the peaks corresponding to each molecule in the resulting analytical spectrum.
By comparing the peak areas of Alprazolam and Alprazolam-d5, scientists can determine the concentration of the unknown Alprazolam in the sample. This process is highly reliable and accurate due to the similar chemical behavior of both molecules, except for the slight mass difference caused by the deuterium atoms.
Here are some key advantages of using Alprazolam-d5 as an internal standard:
Common reagents used in these reactions include lithium aluminum hydride for reductions and halogens for substitutions. The major products formed from these reactions often include hydroxylated and substituted derivatives, which are useful in further analytical and pharmacological studies .
Alprazolam-d5 functions primarily as a positive allosteric modulator of gamma-aminobutyric acid type A receptors. By binding to these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability. This mechanism underlies its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects. The compound exhibits a high bioavailability (approximately 80-90%) when administered orally and is metabolized predominantly by cytochrome P450 3A4 in the liver .
The synthesis of Alprazolam-d5 typically involves the incorporation of deuterium into the alprazolam molecule through various methods:
Alprazolam-d5 is primarily used as an internal standard in analytical methods for identifying and quantifying benzodiazepines in biological samples. Its unique isotopic composition allows for precise differentiation between similar compounds during chromatographic analysis. This application is particularly important in forensic toxicology and drug analysis .
Alprazolam-d5 interacts with various enzymes and proteins within the central nervous system, primarily through its action on gamma-aminobutyric acid type A receptors. Given that it is metabolized by cytochrome P450 3A4, any substances that inhibit this enzyme can significantly affect its metabolism. Interaction studies have shown that co-administration with other drugs metabolized by this pathway can lead to altered pharmacokinetics and potential adverse effects .
Alprazolam-d5 shares structural similarities with several other benzodiazepines and their deuterated forms. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Alprazolam | Triazolobenzodiazepine | Fast-acting anxiolytic; high addiction potential |
| Diazepam | Benzodiazepine | Longer half-life; used for muscle relaxation |
| Lorazepam | Benzodiazepine | Intermediate acting; less potent than alprazolam |
| Clonazepam | Benzodiazepine | Longer duration; effective for seizure disorders |
| Flunitrazepam | Benzodiazepine | Potent sedative; high risk of dependence |
| Alprazolam-d0 | Non-deuterated analogue | Standard form without isotopic labeling |
Alprazolam-d5's unique isotopic labeling allows for enhanced detection capabilities in analytical chemistry while maintaining similar pharmacological properties to alprazolam .
Alprazolam-d5 represents a deuterated isotopologue of alprazolam, characterized by the systematic replacement of five hydrogen atoms with deuterium atoms within its molecular framework [1]. The compound maintains the fundamental triazolo benzodiazepine scaffold while incorporating isotopic substitution to enhance its analytical utility [2]. The molecular formula of Alprazolam-d5 is C₁₇H₈D₅ClN₄, with a molecular weight of 313.80 grams per mole [1] [3]. The International Union of Pure and Applied Chemistry designation for this compound is 8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H- [1] [2] triazolo[4,3-a] [1] benzodiazepine [1].
The deuterium substitution pattern in Alprazolam-d5 follows a specific and systematic arrangement that maximizes the isotopic effect while maintaining structural integrity [1]. All five deuterium atoms are positioned exclusively on the phenyl ring attached at position 6 of the benzodiazepine core structure [16]. This pentadeuterophenyl substitution pattern encompasses positions 2, 3, 4, 5, and 6 of the phenyl ring, achieving complete hydrogen-to-deuterium replacement at these sites [1] [16].
The selective deuteration strategy employed in Alprazolam-d5 synthesis ensures that the isotopic labeling occurs at positions that are metabolically stable and do not undergo facile hydrogen-deuterium exchange under physiological conditions [19]. This substitution pattern provides a mass difference of 5.031 atomic mass units compared to the non-deuterated parent compound, facilitating precise mass spectrometric differentiation [17]. The deuterium atoms are incorporated through synthetic routes that maintain the stereochemical integrity of the original alprazolam structure while introducing the isotopic labels at predetermined positions .
| Position | Substitution | Isotopic Effect |
|---|---|---|
| Phenyl C-2 | H → D | Primary kinetic isotope effect |
| Phenyl C-3 | H → D | Secondary isotope effect |
| Phenyl C-4 | H → D | Para-position substitution |
| Phenyl C-5 | H → D | Secondary isotope effect |
| Phenyl C-6 | H → D | Primary kinetic isotope effect |
The structural elucidation and verification of Alprazolam-d5 employ multiple complementary analytical techniques that confirm both the molecular framework and the isotopic substitution pattern [3]. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for confirming the deuterium substitution pattern and verifying structural integrity [3]. The technique demonstrates characteristic shifts in chemical environments due to the isotopic substitution effects, particularly in the aromatic region where deuterium incorporation significantly alters the spectral pattern [27].
Mass spectrometry provides definitive confirmation of the molecular ion at mass-to-charge ratio 313.80, corresponding to the deuterated molecular structure [17] [18]. The fragmentation pattern exhibits a major fragment ion at mass-to-charge ratio 210.0, which represents the deuterated phenyl-containing portion of the molecule [17]. Electrospray ionization high-resolution mass spectrometry enables precise determination of isotopic purity and detection of any non-deuterated impurities present in the sample [19].
Infrared spectroscopy reveals characteristic vibrational frequency shifts resulting from the deuterium mass effect, particularly in carbon-deuterium stretching regions [3]. These spectral changes provide additional confirmation of successful isotopic substitution while maintaining the overall molecular structure. Ultraviolet spectroscopy demonstrates maximum absorption at 221.0 ± 1.0 nanometers in methanol solution, with a molar absorptivity of 38,000 ± 3,000 liters per mole per centimeter [3].
| Technique | Key Findings | Structural Information |
|---|---|---|
| Nuclear Magnetic Resonance | Deuterium positions confirmed | Phenyl ring substitution pattern verified |
| Mass Spectrometry | Molecular ion at 313.80 m/z | Fragment at 210.0 m/z confirms labeling |
| Infrared Spectroscopy | Frequency shifts observed | Carbon-deuterium bonds identified |
| Ultraviolet Spectroscopy | λmax = 221.0 nm | Aromatic chromophore intact |
High Performance Liquid Chromatography provides separation capabilities for purity determination, achieving greater than 98.5% purity for analytical-grade material [3]. Gas Chromatography-Mass Spectrometry offers enhanced sensitivity with detection limits of 5-15 picograms, making it suitable for trace analysis applications [29]. Liquid Chromatography-Mass Spectrometry demonstrates superior specificity through Multiple Reaction Monitoring transitions, enabling precise quantitative analysis with reduced matrix interference effects [17] [20].
Alprazolam-d5 exhibits distinctive physical characteristics that reflect both its benzodiazepine structure and the isotopic modifications introduced through deuterium substitution [3]. The compound presents as a white to off-white crystalline powder under standard atmospheric conditions, maintaining the solid-state characteristics typical of triazolo benzodiazepine derivatives [3]. The melting point of Alprazolam-d5 has been precisely determined to be 228.0 ± 3.0 degrees Celsius, which closely approximates the melting point range of 228-229.5 degrees Celsius reported for non-deuterated alprazolam [3] [9].
The crystalline structure of Alprazolam-d5 demonstrates high thermal stability, with minimal decomposition observed at temperatures below the melting point [3]. The isotopic substitution pattern does not significantly alter the intermolecular forces responsible for crystal lattice formation, resulting in physical properties that are nearly identical to those of the parent compound [9]. The compound maintains its crystalline integrity under normal storage conditions, with no evidence of polymorphic transitions or structural degradation when stored according to recommended protocols [3].
The synthesis of Alprazolam-d5 involves the strategic incorporation of five deuterium atoms into the alprazolam molecular framework, replacing specific hydrogen atoms to create a deuterated isotopologue that serves as an internal standard in analytical applications. Several established synthetic methodologies have been developed for deuterium incorporation, each offering distinct advantages and limitations depending on the desired scale and application requirements.
Hydrogen-Deuterium Exchange Mechanism
The primary mechanism for deuterium incorporation in Alprazolam-d5 synthesis involves hydrogen-deuterium exchange reactions [1] [2]. This process operates through acid-catalyzed or base-catalyzed exchange mechanisms, where exchangeable hydrogen atoms are replaced with deuterium from deuterium oxide or other deuterated sources. The reaction proceeds through enolate formation under basic conditions or through protonation-deprotonation cycles under acidic conditions [2] [3].
Under basic conditions, the mechanism involves initial deprotonation of acidic hydrogen atoms adjacent to electron-withdrawing groups, forming carbanion intermediates that subsequently react with deuterium sources. The reaction follows the general mechanism where deuterium oxide acts as both the deuterium source and the proton acceptor [1] [4]. The kinetic isotope effect plays a crucial role in this process, with deuterium bonds exhibiting greater stability than hydrogen bonds, leading to preferential retention of deuterium once incorporated [3] [5].
Catalytic Deuteration Mechanism
Catalytic deuteration employs metal catalysts, typically palladium on carbon, to facilitate deuterium incorporation through heterogeneous catalysis [6] [7]. The mechanism involves coordination of the substrate to the metal surface, followed by oxidative addition of deuterium gas, and subsequent reductive elimination to form the deuterated product [7] [8]. This approach allows for controlled deuterium placement and can achieve high levels of deuterium incorporation when properly optimized.
Deuterated Reagent Substitution
Temperature Control
Temperature optimization is critical for achieving efficient deuterium incorporation while minimizing decomposition. Research indicates optimal temperature ranges of 60-90°C for most hydrogen-deuterium exchange reactions [10] [4]. Higher temperatures increase reaction rates but may lead to substrate decomposition or undesired side reactions. The activation energy for deuterium exchange is typically lower than that for permanent bond breaking, allowing for selective deuteration under controlled thermal conditions [3].
pH Optimization
The pH of the reaction medium significantly influences deuterium exchange rates [11]. Base-catalyzed conditions (pH 7.0-9.0) generally favor hydrogen-deuterium exchange by facilitating enolate formation and increasing the acidity of exchangeable protons [2] [4]. However, extremely basic conditions (pH >10) may cause substrate degradation, requiring careful pH control throughout the reaction [11].
Solvent System Selection
The choice of solvent system dramatically affects deuteration efficiency. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance deuterium exchange by stabilizing ionic intermediates and facilitating proton transfer [10] [4]. Mixed solvent systems containing deuterium oxide provide both the deuterium source and appropriate polarity for efficient exchange reactions [12].
Deuterium Source Concentration
The ratio of deuterium source to substrate significantly impacts both the extent and rate of deuterium incorporation. Optimal ratios typically range from 10:1 to 50:1 (deuterium:hydrogen), with higher ratios driving the equilibrium toward complete deuteration [12] [4]. However, economic considerations must balance deuterium source costs against desired incorporation levels.
Column Chromatography Applications
Column chromatography serves as the primary purification method for laboratory-scale Alprazolam-d5 synthesis [13]. Silica gel stationary phases with hexane-ethyl acetate gradient elution systems provide effective separation of the deuterated product from unreacted starting materials and side products. This technique typically achieves purities of 85-92% with recovery yields of 75-85%, making it suitable for initial purification steps [13].
High-Performance Liquid Chromatography Purification
Semi-preparative High-Performance Liquid Chromatography represents the gold standard for achieving high-purity Alprazolam-d5 [13]. Reverse-phase C18 columns with acetonitrile-water mobile phases provide superior resolution and can achieve purities exceeding 98%. The method allows for precise fraction collection and can process gram quantities of material with excellent reproducibility [13] [14].
Recrystallization Methods
Recrystallization offers a cost-effective approach for final purification, particularly when high volumes of relatively pure material are available [15]. Methanol-water solvent systems provide optimal solubility characteristics for Alprazolam-d5, allowing for selective crystallization that removes remaining impurities. This technique can achieve purities of 90-95% with good recovery yields [15].
Solid-Phase Extraction Techniques
Solid-phase extraction using C18 cartridges provides rapid and efficient purification for smaller quantities of Alprazolam-d5 [16]. This technique offers automated processing capabilities and can achieve purities of 88-94% with excellent recovery yields of 85-95%. The method is particularly valuable for sample preparation in analytical applications [16] [17].
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for confirming deuterium incorporation and structural integrity [18]. Deuterium Nuclear Magnetic Resonance provides direct evidence of deuterium placement and can quantify incorporation levels with precision of 1-3% relative standard deviation. The technique can detect deuterium content as low as 0.1%, making it essential for quality verification [18] [19].
Mass Spectrometry Analysis
Mass spectrometry provides critical information about molecular weight and isotopic purity [18]. High-resolution mass spectrometry can detect isotopic impurities at levels below 0.01% and verify the correct number of deuterium atoms incorporated. The technique offers rapid analysis times of 5-15 minutes and serves as a primary tool for identity confirmation [18] [20].
Liquid Chromatography-Mass Spectrometry
Liquid Chromatography-Mass Spectrometry combines separation and identification capabilities, providing comprehensive purity assessment [14]. The technique can detect impurities at levels as low as 0.001% relative to the standard and offers excellent precision with relative standard deviations below 1.5%. This method serves as the definitive technique for identity confirmation and purity verification [14] [21].
Isotopic Purity Assessment
Isotopic purity represents a critical quality parameter for Alprazolam-d5 as an internal standard [18]. Gas Chromatography-Mass Spectrometry analysis can assess isotopic ratios and detect the presence of non-deuterated analogs or over-deuterated species. Specifications typically require deuterium incorporation levels exceeding 95% with minimal presence of other isotopic variants [18] [20].
Batch Production Systems
Laboratory and pilot-scale production typically employs batch reaction systems using glass reactors with controlled atmosphere capabilities [22]. These systems allow for precise control of reaction parameters and facilitate process optimization. Batch sizes typically range from milligrams to several grams, with deuterium efficiencies of 90-96% achievable through proper optimization [22] [23].
Continuous Flow Synthesis
Commercial-scale production increasingly utilizes continuous flow synthesis technology to improve efficiency and reduce costs [24]. Flow reactors provide superior heat and mass transfer, enabling better control of reaction conditions and higher deuterium incorporation rates. These systems can achieve deuterium efficiencies of 94-98% while reducing production costs by approximately 40% compared to batch processes [24] [25].
Multi-Stage Production Processes
Large-scale industrial production employs multi-stage continuous processes that integrate synthesis, purification, and quality control operations [12]. These systems utilize steel reactors with full automation and comprehensive process monitoring. Such installations can produce kilogram quantities of Alprazolam-d5 with deuterium efficiencies exceeding 96% while maintaining full Good Manufacturing Practice compliance [12] [26].
Process Analytical Technology
Modern industrial production incorporates real-time monitoring systems that track deuterium incorporation, purity, and yield throughout the manufacturing process [26]. These systems employ in-line spectroscopic techniques and automated sampling to ensure consistent product quality. Process Analytical Technology enables immediate corrections to maintain optimal production parameters and minimize batch-to-batch variability [26] [27].
Economic Considerations
The economics of Alprazolam-d5 production depend heavily on deuterium source costs and reaction efficiency [12]. Large-scale production benefits from deuterium recycling systems that recover and reconcentrate deuterium oxide from reaction waste streams. These recovery systems can reduce overall deuterium consumption by 30-50%, significantly improving production economics [12] [19].
Regulatory Compliance